molecular formula C26H36O7 B1673447 Hydrocortisone aceponate CAS No. 74050-20-7

Hydrocortisone aceponate

Cat. No. B1673447
CAS RN: 74050-20-7
M. Wt: 460.6 g/mol
InChI Key: MFBMYAOAMQLLPK-FZNHGJLXSA-N
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Description

Hydrocortisone aceponate is a potent topical glucocorticoid used for various dermatoses . It is an ester of hydrocortisone (cortisol) with acetic acid and propionic acid . It is used for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .


Synthesis Analysis

Hydrocortisone (I) reacts with ethyl orthopropionate (EOP) / p-toluenesulfonic acid (p-TsOH) in DMF to produce the orthoester (II), which is cleaved by treating with a trisodium citrate (TSC) - HCl buffer to hydrocortisone 17-propionate (III) .


Molecular Structure Analysis

The molecular formula of Hydrocortisone aceponate is C26H36O7 . Its average mass is 460.560 Da and its monoisotopic mass is 460.246094 Da .


Chemical Reactions Analysis

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .


Physical And Chemical Properties Analysis

The molecular formula of Hydrocortisone aceponate is C26H36O7 . Its average mass is 460.560 Da and its monoisotopic mass is 460.246094 Da .

Scientific Research Applications

Dermatological Applications

HCA has been extensively studied for its therapeutic effects in dermatological conditions. In canine atopic dermatitis, HCA spray significantly improved clinical signs and skin barrier function. The treatment led to a notable decrease in lesion scores and pruritus, alongside improvements in transepidermal water loss and cutaneous hydration, indicating enhanced skin barrier integrity (Nam et al., 2012). Furthermore, HCA demonstrated efficacy in managing flea-allergy dermatitis in dogs, where it rapidly and effectively reduced pruritus and overall clinical signs without observed adverse effects (Bonneau et al., 2009). These findings underscore HCA's potential in treating allergic dermatitis by mitigating inflammation and restoring skin health.

Systemic Applications

Beyond dermatological uses, HCA has been investigated for systemic applications. A study on septic shock patients revealed that hydrocortisone did not significantly improve survival or shock reversal, although it hastened shock reversal in some cases (Sprung et al., 2008). This highlights the complexity of HCA's effects in systemic inflammatory conditions and the need for further research to clarify its therapeutic role.

Microcirculatory Effects

Research on the microcirculatory effects of hydrocortisone in septic shock patients indicated that moderate doses could modestly improve capillary perfusion, independent of adrenocorticotropic hormone test responses (Büchele et al., 2009). This suggests a potential benefit of HCA in enhancing microvascular blood flow during septic shock, possibly mitigating organ dysfunction.

Biochemical and Pharmacokinetic Studies

Biochemical and pharmacokinetic studies have also shed light on HCA's properties and mechanisms. For example, the kinetics of hydrocortisone penetration into human aqueous humor after topical application were investigated to understand its ocular pharmacokinetics, providing insights into its therapeutic potential in eye conditions (Cagini et al., 2021).

Safety And Hazards

Hydrocortisone aceponate is typically used for skin conditions in veterinary practices for dogs. In this instance, it can be used on acute otitis externa, a bacterial infection causing inflammation of the ear canal, as well as a treatment for itchy skin caused by allergies . Side effects include inhibition of bone formation, suppression of calcium absorption, delayed wound healing, and redness on skin .

Future Directions

Topical corticosteroids are an essential tool for treating inflammatory skin conditions such as psoriasis and atopic dermatitis. The main use for hydrocortisone aceponate is for atopic skin conditions and acute ear infections. It is shown to help with skin lesions and inflammation that respond to corticosteroids but may have been resistant to other treatments .

properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBMYAOAMQLLPK-FZNHGJLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone aceponate
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Product Name

Hydrocortisone aceponate

CAS RN

74050-20-7
Record name Hydrocortisone aceponate
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Record name Hydrocortisone aceponate [INN]
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Record name Hydrocortisone aceponate
Source DrugBank
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Record name Hydrocortisone 17-propionate 21-acetate, 11β, 17, 21-trihydroxypregna-4-ene-3, 20-dione 21-acetate 17-propionate
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Record name HYDROCORTISONE ACEPONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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